PDK1 Inhibitor Patent Assignment vs. Unassigned Benzamide Analog
The target compound has been explicitly assigned as a PDK1 inhibitor in the curated DrugMap database, linked to patent WO2012036974 and indicated for metastatic cancer and solid tumors [1]. In contrast, the direct benzamide analog N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is described in patents for general cell proliferation inhibition but lacks specific assignment to the PDK1 target in available curated databases [2]. This target-specific annotation provides the target compound with a defined biological context that the benzamide analog currently lacks.
| Evidence Dimension | Curated target assignment in authoritative database |
|---|---|
| Target Compound Data | Assigned as PDK1 inhibitor; Target: Pyruvate dehydrogenase kinase 1 (PDHK1); Indication: Metastatic cancer [ICD-11: 2D50-2E2Z], Solid tumour/cancer [ICD-11: 2A00-2F9Z] |
| Comparator Or Baseline | N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: No specific PDK1 assignment in curated databases; described broadly as cell proliferation inhibitor |
| Quantified Difference | Not quantifiable; qualitative difference in database annotation depth |
| Conditions | DrugMap and patent database curation |
Why This Matters
For procurement decisions, a compound with a defined kinase target annotation reduces the risk of purchasing a molecule with unknown polypharmacology.
- [1] DrugMap. Thiazole carboxamide derivative 28. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Inhibitor. https://drugmap.idrblab.net/drug/Thiazole_carboxamide_derivative_28 View Source
- [2] US Patent 6,720,346 B2. Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. View Source
